molecular formula C20H16ClFN2O3S B5706692 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide

4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide

Cat. No. B5706692
M. Wt: 418.9 g/mol
InChI Key: FZZJMWLJHTWQPY-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FC-75 or Fluorad FC-75 and is a member of the sulfonohydrazide family.

Mechanism of Action

The mechanism of action of 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is not well-understood. However, it is believed that this compound interacts with specific biomolecules in the body and alters their function. Further research is required to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antibacterial, antifungal, and anticancer properties. Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide in lab experiments include its well-established synthesis method, diverse scientific research applications, and potential as a drug candidate. However, the limitations of this compound include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for research on 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide. These include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a drug candidate for various diseases. Additionally, this compound can be studied further for its potential use as a corrosion inhibitor and surfactant.
Conclusion:
In conclusion, 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is a chemical compound that has potential applications in various fields. Its well-established synthesis method, diverse scientific research applications, and potential as a drug candidate make it an attractive compound for further research. However, further studies are required to fully elucidate its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide involves the reaction of 4-chlorobenzenesulfonylhydrazide with 4-[(2-fluorobenzyl)oxy]benzaldehyde. The reaction takes place in the presence of a catalyst and results in the formation of the desired compound. The synthesis method has been well-established and can be easily replicated in the laboratory.

Scientific Research Applications

The scientific research application of 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is diverse and ranges from medicinal chemistry to material science. This compound has been studied extensively for its potential use as a corrosion inhibitor, surfactant, and as a drug candidate for various diseases.

properties

IUPAC Name

4-chloro-N-[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c21-17-7-11-19(12-8-17)28(25,26)24-23-13-15-5-9-18(10-6-15)27-14-16-3-1-2-4-20(16)22/h1-13,24H,14H2/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZJMWLJHTWQPY-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[(E)-{4-[(2-fluorobenzyl)oxy]phenyl}methylidene]benzenesulfonohydrazide

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